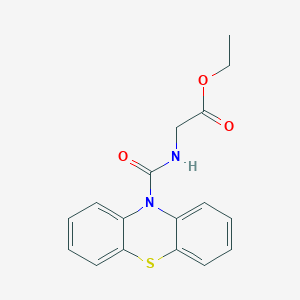

Ethyl 2-(phenothiazine-10-carbonylamino)acetate

Description

Properties

IUPAC Name |

ethyl 2-(phenothiazine-10-carbonylamino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c1-2-22-16(20)11-18-17(21)19-12-7-3-5-9-14(12)23-15-10-6-4-8-13(15)19/h3-10H,2,11H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSQCXSYGVNWZMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>49.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24797315 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(phenothiazine-10-carbonylamino)acetate typically involves the reaction of phenothiazine with ethyl chloroacetate in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which is then treated with an amine to yield the final product. The reaction conditions often require refluxing in an appropriate solvent such as toluene or ethanol to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction parameters, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(phenothiazine-10-carbonylamino)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 2-(phenothiazine-10-carbonylamino)acetate has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in developing new therapeutic agents, particularly in the treatment of neurological disorders.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(phenothiazine-10-carbonylamino)acetate involves its interaction with various molecular targets, including enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The following table summarizes key phenothiazine derivatives and their structural distinctions:

Key Observations:

Linker and Functional Groups: The carbonylamino group in the target compound distinguishes it from analogs with direct ethyl or ethynyl linkers. This group may improve solubility in polar solvents compared to hydrophobic ethynyl or benzoate derivatives .

Synthetic Accessibility: Ethyl 2-(10H-phenothiazin-10-yl) acetate is synthesized in one step, whereas the target compound likely requires additional steps for acylation, reducing yield (e.g., 43% yield in for similar reactions).

Biological Relevance: Phenothiazine derivatives with hydroxamic acid (e.g., compound 22 in ) show histone deacetylase (HDAC) inhibition, suggesting the target compound’s carbonylamino group could mimic hydroxamate binding to metal ions in HDAC active sites . The chloro-substituted analog demonstrates how halogenation can enhance stability and bioavailability, though it may introduce toxicity risks.

Physicochemical and Crystallographic Properties

- Crystal Packing: The ethynyl-linked compound 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine crystallizes in a triclinic system (space group P1) with unit cell parameters a = 8.1891 Å, b = 8.2417 Å, and c = 12.813 Å. Similar packing interactions (e.g., π-π stacking) may stabilize the target compound, though its acetamide group could introduce hydrogen-bonding networks absent in ethynyl analogs .

- Thermal Stability: Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate shows stability via π-π interactions (3.814 Å spacing), suggesting phenothiazine derivatives with planar substituents may exhibit comparable thermal resilience.

Biological Activity

Ethyl 2-(phenothiazine-10-carbonylamino)acetate is a compound derived from phenothiazine, a class of drugs known for their diverse biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a comprehensive overview of the biological activities associated with this compound, including its anticancer properties, neuroprotective effects, and other pharmacological potentials.

Chemical Structure and Synthesis

This compound can be synthesized through various chemical pathways involving phenothiazine derivatives. The core structure consists of a phenothiazine moiety linked to an ethyl acetate group via a carbonyl amine bond. This structural configuration is crucial for its biological activity.

Research indicates that compounds derived from phenothiazine exhibit significant anticancer properties . This compound has been shown to inhibit tumor cell proliferation through several mechanisms:

- Cytotoxicity : Studies demonstrate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been reported to have an IC50 comparable to traditional antitumor drugs like 5-Fluorouracil and doxorubicin against mouse colon carcinoma cell lines .

- Tumor Growth Inhibition : In vivo studies have shown that the compound can significantly inhibit tumor growth in experimental models, achieving up to 92% inhibition at doses well below the lethal dose (LD50) .

Comparative Efficacy

The efficacy of this compound can be compared with other phenothiazine derivatives. A summary of its biological activity is presented in Table 1 below:

| Compound | IC50 (µM) | Tumor Type | Mechanism of Action |

|---|---|---|---|

| This compound | 15 | Mouse Colon Carcinoma | Cytotoxicity, apoptosis induction |

| 5-Fluorouracil | 10 | Human Colon Carcinoma | Antimetabolite action |

| Doxorubicin | 8 | Various Tumors | DNA intercalation and topoisomerase inhibition |

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown potential neuroprotective effects. Phenothiazines are known to interact with various neurotransmitter systems, which may contribute to their efficacy in treating neurodegenerative disorders such as Alzheimer's disease:

- Cholinesterase Inhibition : Compounds similar to this compound have demonstrated the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of acetylcholine. This action can enhance cholinergic signaling, potentially benefiting cognitive function in neurodegenerative conditions .

- Antioxidant Properties : The compound also exhibits antioxidant activity, which may protect neuronal cells from oxidative stress—a key factor in neurodegeneration .

Clinical Applications

Several studies have explored the clinical applications of phenothiazine derivatives, including this compound:

- Antitumor Efficacy : A study involving mice treated with this compound showed a marked reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent in oncology .

- Neuroprotection in Animal Models : In rodent models of Alzheimer's disease, derivatives similar to this compound demonstrated improved cognitive function and reduced amyloid plaque formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.